molecular formula C11H18N2O3S B602342 Methyl biotin CAS No. 415725-35-8

Methyl biotin

Cat. No.: B602342
CAS No.: 415725-35-8
M. Wt: 258.34
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Description

Methyl biotin, a derivative of biotin (vitamin B7), is a compound that plays a crucial role in various biochemical processes. Biotin itself is an essential cofactor for carboxylase enzymes, which are involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . This compound retains these vital functions while offering unique properties that make it valuable in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

Methyl biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It interacts with essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC) .

Cellular Effects

This compound plays a crucial role in various physiological functions, including maintaining human metabolism, cytothesis, neurological health, relieving muscle pain, and preventing hair loss . It influences cell function by participating in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coenzyme in carboxylation reactions. It participates in the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .

Dosage Effects in Animal Models

While specific studies on this compound are limited, biotin supplementation in dairy cows has shown that improvements in milk yield are possible in high-producing cows .

Metabolic Pathways

This compound is involved in the biotin metabolic pathway. It starts with the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .

Subcellular Localization

Proximity biotinylation has been used to map unannotated microproteins and alt-proteins to subcellular localizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl biotin typically involves the methylation of biotin. One common method is the reaction of biotin with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis or microbial fermentation. Chemical synthesis involves the methylation process described above, while microbial fermentation leverages genetically engineered microorganisms to produce biotin, which is then chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl biotin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cancer Therapeutics

Targeted Drug Delivery
Methyl biotin has shown promise in cancer therapeutics due to its ability to target biotin receptors that are overexpressed in various tumor types. Recent studies have highlighted the development of biotin-based conjugates that enhance the specificity and efficacy of chemotherapy drugs. For instance, biotin conjugates can be linked to anti-cancer agents, improving drug uptake by cancer cells through receptor-mediated endocytosis. This method not only increases the therapeutic effect but also reduces systemic toxicity associated with conventional chemotherapy .

Case Study: Biotin-Decorated Liposomes
A study introduced dual folate/biotin-decorated liposomes loaded with an anticancer agent that effectively inhibited HeLa cell migration and adhesion, suggesting a potential application in preventing cancer metastasis. The liposomes demonstrated superior specificity for cancer cells compared to non-targeted formulations, underscoring the utility of this compound in targeted cancer therapy .

Epigenetic Regulation

Genome Stability
Research indicates that this compound plays a role in maintaining genome stability by interacting synergistically with methyl donors. A study involving mouse models demonstrated that a biotin-deficient diet led to a significant increase in tumor load, highlighting the importance of adequate biotin levels for genomic integrity and cancer risk reduction . This interaction between methyl donors and biotin is crucial for repressing long terminal repeats (LTRs) associated with genome instability.

Case Study: Biotin and Methyl Donors
In a feeding study with agouti mice, researchers found that biotin supplementation, in conjunction with methyl donors, significantly repressed LTR activity, thereby contributing to genome stability. This finding emphasizes the potential of this compound in nutritional strategies aimed at reducing cancer risk and improving overall health outcomes .

Biochemical Research

Enzyme Inhibition Studies
this compound derivatives have been investigated for their inhibitory effects on specific enzymes involved in biotin metabolism. For example, biotinyl-methyl 4-(amidomethyl)benzoate was identified as a competitive inhibitor of biotin-dependent enzymes, demonstrating significant inhibition at certain concentrations. Such findings are pivotal for understanding the biochemical pathways involving biotin and its derivatives .

Compound Enzyme Target Inhibition (%) at 1 mM
Biotinyl-methyl 4-(amidomethyl)benzoateBiotin-dependent enzyme80%

Nutritional Implications

Biotin Requirements in Health
this compound's role extends into nutritional science, where it is vital for determining human dietary requirements for optimal health. Studies suggest that many populations may be marginally deficient in biotin, which can lead to adverse health outcomes such as increased cancer risk and impaired immune function . Understanding these requirements is essential for developing dietary guidelines and interventions.

Mechanism of Action

Methyl biotin functions by acting as a cofactor for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, which is essential for processes such as gluconeogenesis, lipogenesis, and amino acid catabolism. The molecular targets of this compound include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase .

Comparison with Similar Compounds

Uniqueness of Methyl Biotin: this compound is unique due to its methyl group, which can influence its binding affinity and specificity for biotin-dependent enzymes. This modification can enhance its utility in certain biochemical assays and industrial applications .

Biological Activity

Methyl biotin, also known as biotin methyl ester, is a derivative of biotin (vitamin B7) that has gained attention for its potential biological activities and therapeutic applications. Biotin itself is essential for various metabolic processes, including fatty acid synthesis and amino acid metabolism. The methylation of biotin may alter its biological activity and enhance its utility in medical and biochemical applications.

Enzymatic Role in Biotin Synthesis

This compound plays a crucial role in the synthesis of biotin through the action of specific enzymes. The BioC O-methyltransferase catalyzes the methyl esterification of malonyl-acyl carrier protein, which is an essential step in the biosynthesis of the pimeloyl moiety of biotin. This enzymatic activity has been confirmed through various studies, indicating that this compound is integral to the metabolic pathways that produce biotin in organisms such as Escherichia coli .

Cellular Uptake and Therapeutic Potential

Recent research has explored the use of dual folate/biotin-decorated liposomes for targeted drug delivery in cancer therapy. These liposomes have shown enhanced cellular uptake in cancer cells expressing high levels of folate and biotin receptors. The incorporation of this compound into these delivery systems may improve their efficacy by facilitating better interaction with cellular pathways involved in metabolism and drug resistance .

Case Studies on this compound Efficacy

  • Case Study on Skin Conditions : A clinical case demonstrated that administration of crystalline biotin (including methylated forms) improved skin conditions associated with biotin deficiency. Patients showed significant improvement in symptoms after treatment, suggesting potential therapeutic benefits of this compound in dermatological applications .
  • Biotin-Dependent Disorders : Research has indicated that defects in biotin metabolism, including those involving this compound, can lead to severe metabolic disorders such as propionic acidemia. Understanding the biological activity of this compound can provide insights into therapeutic strategies for managing these conditions .

This compound's biological activity is linked to its role as a coenzyme in carboxylation reactions, which are critical for various metabolic pathways. It acts as a prosthetic group for enzymes involved in the transfer of carbon dioxide, influencing metabolic processes such as gluconeogenesis and fatty acid synthesis .

Data Table: Comparison of Biological Activities

Activity This compound Biotin
Enzymatic RoleEssential for O-methylation in biosynthesisCoenzyme for carboxylases
Cellular UptakeEnhanced via liposome targetingStandard uptake mechanisms
Therapeutic ApplicationsPotential in cancer therapyNutritional supplementation
Impact on MetabolismModifies metabolic pathwaysDirectly involved in energy metabolism

Recent Studies

  • Biotin Homeostasis : Recent findings indicate that maintaining adequate levels of biotin (including its methylated forms) is crucial for preventing genomic instability and various metabolic disorders .
  • Targeted Drug Delivery : Studies have shown that incorporating this compound into drug delivery systems can enhance the specificity and efficacy of treatments for conditions like cancer .
  • Genetic Studies : Investigations into genetic mutations affecting holocarboxylase synthetase (HLCS), which is vital for biotin metabolism, have highlighted the importance of this compound in genetic regulation and metabolic stability .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSLIBPXCFHDN-UYXKVSBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858021
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415725-35-8
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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